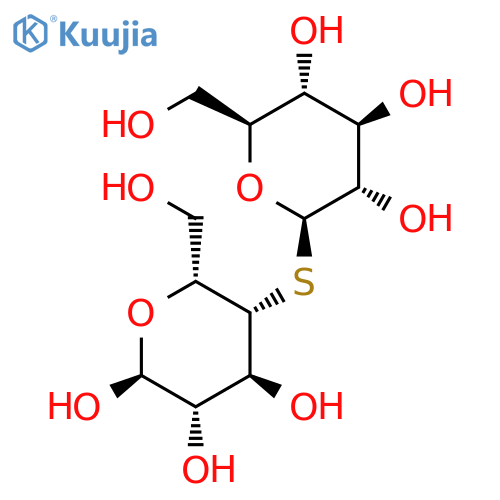Cas no 80951-92-4 (Thiocellobiose)

Thiocellobiose structure
商品名:Thiocellobiose
Thiocellobiose 化学的及び物理的性質
名前と識別子
-
- D-Glucose, 4-S-b-D-glucopyranosyl-4-thio-
- Thiocellobiose
- GLC1S1-B-4GLC
- ?THIOCELLOBIOSE
- (2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylhexanal
- 4-S-Hexopyranosyl-4-thiohexose
- D-Glucose, 4-S-beta-D-glucopyranosyl-4-thio-
- DTXSID801001659
- Thiocellobiose, >=98.0% (TLC)
- 80951-92-4
- (2R,3R,4R,5R)-2,3,5,6-Tetrahydroxy-4-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)thio)hexanal
- 4-THIOCELLOBIOSE
- Glc1S1-β-4Glc
- 4-S-β-D-Glucopyranosyl-4-thio-D-glucose
- (2R,3R,4R,5S,6R)-6-(Hydroxymethyl)-5-(((2R,3R,4S,5S,6S)-3,4,5-trihydroxy-6-(mercaptomethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2,3,4-triol
- THIOCELLOBIOSE USP/EP/BP
- D-Glucose, 4-S-β-D-glucopyranosyl-4-thio-
-
- MDL: MFCD00270082
- インチ: InChI=1S/C12H22O10S/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h1,4-12,14-21H,2-3H2/t4-,5+,6+,7+,8+,9-,10+,11+,12-/m0/s1
- InChIKey: VMEDEPBFFWJMMG-WELRSGGNSA-N
- ほほえんだ: SC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O)CO)O)O)O
計算された属性
- せいみつぶんしりょう: 358.09300
- どういたいしつりょう: 358.09336807g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 8
- 水素結合受容体数: 10
- 重原子数: 23
- 回転可能化学結合数: 8
- 複雑さ: 372
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 9
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 213Ų
- 疎水性パラメータ計算基準値(XlogP): -4.2
じっけんとくせい
- 密度みつど: 1.7±0.1 g/cm3
- ゆうかいてん: N/A
- ふってん: 746.2±60.0 °C at 760 mmHg
- フラッシュポイント: 405.1±32.9 °C
- ようかいど: Methanol (Slightly, Heated), Water (Slightly, Heated)
- PSA: 213.44000
- LogP: -4.83800
- 酸性度係数(pKa): 12.42±0.20(Predicted)
- じょうきあつ: 0.0±5.6 mmHg at 25°C
Thiocellobiose セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- WGKドイツ:3
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:(BD434500)
Thiocellobiose 税関データ
- 税関コード:29329990
Thiocellobiose 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A225015-250mg |
(2R,3R,4R,5S,6R)-6-(Hydroxymethyl)-5-(((2R,3R,4S,5S,6S)-3,4,5-trihydroxy-6-(mercaptomethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2,3,4-triol |
80951-92-4 | 95+% | 250mg |
$2819.00 | 2021-07-07 | |
| TRC | T349500-5mg |
Thiocellobiose |
80951-92-4 | 5mg |
$ 176.00 | 2023-09-05 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1044089-50mg |
(2R,3R,4R,5S,6R)-6-(Hydroxymethyl)-5-(((2R,3R,4S,5S,6S)-3,4,5-trihydroxy-6-(mercaptomethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2,3,4-triol |
80951-92-4 | 97% | 50mg |
¥10464.00 | 2024-07-28 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 19608-10MG |
Thiocellobiose |
80951-92-4 | ≥98.0% (TLC) | 10MG |
¥2683.47 | 2022-02-23 | |
| A2B Chem LLC | AC56229-10mg |
Thiocellobiose |
80951-92-4 | 10mg |
$1075.00 | 2024-04-19 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1044089-100mg |
(2R,3R,4R,5S,6R)-6-(Hydroxymethyl)-5-(((2R,3R,4S,5S,6S)-3,4,5-trihydroxy-6-(mercaptomethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2,3,4-triol |
80951-92-4 | 97% | 100mg |
¥13917.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1044089-25mg |
(2R,3R,4R,5S,6R)-6-(Hydroxymethyl)-5-(((2R,3R,4S,5S,6S)-3,4,5-trihydroxy-6-(mercaptomethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2,3,4-triol |
80951-92-4 | 97% | 25mg |
¥5232.00 | 2024-07-28 | |
| TRC | T349500-10mg |
Thiocellobiose |
80951-92-4 | 10mg |
$278.00 | 2023-05-17 | ||
| TRC | T349500-100mg |
Thiocellobiose |
80951-92-4 | 100mg |
$1669.00 | 2023-05-17 | ||
| TRC | T349500-50mg |
Thiocellobiose |
80951-92-4 | 50mg |
$928.00 | 2023-05-17 |
Thiocellobiose 関連文献
-
Ralph A. Wheeler,Emily E. Dalbey Phys. Chem. Chem. Phys., 2021,23, 9061-9064
-
Sruthi Ann Alex,N. Chandrasekaran,Amitava Mukherjee Anal. Methods, 2016,8, 2131-2137
-
Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873
80951-92-4 (Thiocellobiose) 関連製品
- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)
- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)
- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)
- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)
- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)
- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)
- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)
- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)
- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)
- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:80951-92-4)Thiocellobiose

清らかである:99%
はかる:250mg
価格 ($):2537.0